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Disclaimer: As of the current date, publicly available research specifically detailing the

application of Notoginsenoside T5 in cardiovascular disease models is limited.

Notoginsenoside T5 is a dammarane glycoside isolated from the acidic deglycosylation of

saponins from the roots of Panax notoginseng.[1] Much of the extensive cardiovascular

research on notoginsenosides has focused on other derivatives, most notably Notoginsenoside

R1 (NG-R1).

This document will provide a comprehensive overview of the application of the closely related

and well-studied Notoginsenoside R1 (NG-R1) in various cardiovascular disease models. The

provided data, protocols, and described signaling pathways for NG-R1 can serve as a valuable

reference and starting point for researchers, scientists, and drug development professionals

interested in investigating the potential of Notoginsenoside T5. It is crucial to note that these

methodologies and findings would require specific adaptation and validation for

Notoginsenoside T5.

I. Introduction to Notoginsenosides in
Cardiovascular Disease
Panax notoginseng saponins (PNS) are the primary active compounds extracted from the

traditional Chinese medicine Panax notoginseng, which has been used for centuries to treat

cardiovascular ailments.[2][3] Among these saponins, Notoginsenoside R1 (NG-R1) is a major
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bioactive component that has demonstrated significant protective effects in a variety of

cardiovascular disease models.[4][5] These effects are attributed to its anti-inflammatory,

antioxidant, anti-apoptotic, and pro-angiogenic properties.[4][5]

NG-R1 has been shown to ameliorate conditions such as myocardial ischemia/reperfusion

injury, sepsis-induced cardiomyopathy, cardiac lipotoxicity, and atherosclerosis.[4][5][6][7] Its

mechanisms of action are multifaceted, involving the modulation of several key signaling

pathways critical to cardiac health and disease.[8]

II. Quantitative Data Summary of Notoginsenoside
R1 Effects
The following tables summarize the quantitative effects of NG-R1 in various cardiovascular

disease models as reported in the literature.

Table 1: In Vivo Efficacy of Notoginsenoside R1 in Animal Models of Cardiovascular Disease
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Animal Model Disease Model NG-R1 Dosage Key Findings Reference

Mice

Myocardial

Ischemia/Reperf

usion

25 mg/kg, i.p.

- Significantly

decreased

myocardial

infarction area-

Alleviated

myocardial cell

damage-

Improved cardiac

function

[9]

Mice

Sepsis-Induced

Cardiomyopathy

(CLP model)

25 mg/kg, i.p.

daily for 5 days

- Increased

survival rate-

Ameliorated

myocardial

fibrosis-

Reduced TNF-α

expression in

myocardial

tissues

[4]

Mice
Heart Failure

(LAD ligation)

7.14 mg/kg/day,

oral for 14 days

- Significantly

improved cardiac

function-

Upregulated the

expression of p-

AMPK- Inhibited

the synthesis of

diacylglycerol

(DAG) and

ceramide

[6]

Mice Myocardial

Ischemia/Reperf

usion

Not specified - Substantially

improved heart

function-

Reduced infarct

area- Inhibited

[7]
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cardiomyocyte

apoptosis

Table 2: In Vitro Efficacy of Notoginsenoside R1 in Cellular Models of Cardiovascular Disease

Cell Line Disease Model
NG-R1
Concentration

Key Findings Reference

Neonatal

Cardiomyocytes

Hypoxia/Reoxyg

enation
25 μM

- Significantly

inhibited

apoptosis-

Suppressed the

phosphorylation

of TAK1, JNK,

and p38

[9]

AC16

Cardiomyocytes

LPS-induced

inflammation

50 µg/mL, 100

µg/mL

- Significantly

decreased the

expression of

TNF-α, IL-6, and

IL-1β

[10]

H9c2

Cardiomyocytes

Palmitic acid-

induced

lipotoxicity

40 μmol/L

- Enhanced cell

viability-

Reduced lipid

accumulation-

Attenuated

apoptosis

[6]

H9c2

Cardiomyocytes

High glucose-

induced cell

injury

Not specified

- Protected

against cell

death, apoptosis,

and hypertrophy-

Reversed the

inhibition of

AMPK, Nrf2, and

HO-1
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III. Key Signaling Pathways Modulated by
Notoginsenoside R1
NG-R1 exerts its cardioprotective effects by modulating a complex network of signaling

pathways.

Anti-Apoptotic and Pro-Survival Pathways: NG-R1 has been shown to activate pro-survival

signaling cascades such as the PI3K/Akt pathway.[11] This activation can lead to the

inhibition of apoptotic processes and the promotion of cell survival. Another critical pathway

is the Wnt/β-catenin signaling pathway, which, when activated by NG-R1, helps in

suppressing cardiomyocyte apoptosis following ischemia/reperfusion injury.[7]

Anti-Inflammatory Pathways: A key mechanism of NG-R1's action is the suppression of

inflammatory responses. It has been demonstrated to inhibit the TAK1-JNK/p38 MAPK

signaling pathway, which is crucial in mediating inflammatory and apoptotic responses in

myocardial ischemia/reperfusion injury.[9] Furthermore, NG-R1 can reduce the expression of

pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, potentially through the inhibition of

the NF-κB pathway.[10]

Metabolic Regulation and Oxidative Stress Response: NG-R1 can ameliorate cardiac

lipotoxicity by activating the AMPK signaling pathway, a key regulator of cellular energy

metabolism.[6] Activation of AMPK can enhance fatty acid oxidation and reduce the

accumulation of toxic lipid species.[6] Additionally, NG-R1 can protect against high-glucose-

induced cell injury by activating the AMPK/Nrf2/HO-1 signaling pathway, which plays a vital

role in the antioxidant defense system.

Below are diagrams illustrating these key signaling pathways.
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Caption: NG-R1 activates the PI3K/Akt pathway, promoting cell survival.

Notoginsenoside R1

TAK1

Cellular Stress
(e.g., I/R Injury)

JNK

p38

Apoptosis

Inflammation

Click to download full resolution via product page

Caption: NG-R1 inhibits the TAK1-JNK/p38 pathway, reducing apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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